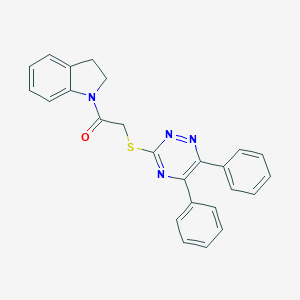

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one

Description

Properties

Molecular Formula |

C25H20N4OS |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone |

InChI |

InChI=1S/C25H20N4OS/c30-22(29-16-15-18-9-7-8-14-21(18)29)17-31-25-26-23(19-10-3-1-4-11-19)24(27-28-25)20-12-5-2-6-13-20/h1-14H,15-17H2 |

InChI Key |

VYWVGJDFMVEDFJ-UHFFFAOYSA-N |

SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Method A: Cyclocondensation of Benzil Dihydrazone with Carbon Disulfide

Procedure :

-

Benzil (5.0 g, 23.8 mmol) is refluxed with hydrazine hydrate (80%) in ethanol to form benzil dihydrazone.

-

The dihydrazone is treated with carbon disulfide (CS₂) in alkaline methanol (KOH) at 60°C for 6 hours.

-

Acidification with HCl yields 5,6-diphenyl-1,2,4-triazin-3-thiol as a yellow solid.

Reaction Conditions :

-

Solvent: Methanol

-

Temperature: 60°C

-

Yield: 72%

Characterization Data :

Method B: Direct Thiolation of 5,6-Diphenyl-1,2,4-triazin-3-ol

Procedure :

-

5,6-Diphenyl-1,2,4-triazin-3-ol (4.5 g, 15 mmol) is reacted with P₂S₅ in dry pyridine under reflux for 4 hours.

-

The mixture is poured into ice-water, and the product is extracted with ethyl acetate.

Reaction Conditions :

-

Solvent: Pyridine

-

Temperature: 110°C

-

Yield: 68%

Synthesis of 1-(Indolin-1-yl)ethan-1-one

Method A: Acylation of Indoline with Acetyl Chloride

Procedure :

-

Indoline (2.0 g, 16.9 mmol) is dissolved in dry dichloromethane (DCM, 30 mL) and cooled to 0°C.

-

Acetyl chloride (1.5 mL, 20.3 mmol) is added dropwise, followed by triethylamine (3.5 mL, 25.4 mmol).

-

The reaction is stirred at room temperature for 3 hours, washed with water, and purified via column chromatography (hexane:EtOAc = 4:1).

Reaction Conditions :

-

Solvent: DCM

-

Temperature: 0°C → RT

-

Yield: 85%

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 2.15 (s, 3H, COCH₃), 3.10 (t, 2H, J = 8.0 Hz, CH₂), 3.85 (t, 2H, J = 8.0 Hz, CH₂), 6.45–7.25 (m, 4H, aromatic).

Coupling of Triazine-Thiol and Indoline-Acetyl Moieties

Method A: Nucleophilic Substitution with Chloroacetylindoline

Procedure :

-

1-(Indolin-1-yl)ethan-1-one (1.5 g, 8.5 mmol) is reacted with chloroacetyl chloride (1.1 mL, 10.2 mmol) in DCM using triethylamine as a base to form 2-chloro-1-(indolin-1-yl)ethan-1-one .

-

The chloro intermediate (1.2 g, 5.6 mmol) is treated with 5,6-diphenyl-1,2,4-triazin-3-thiol (1.8 g, 5.6 mmol) in acetone with K₂CO₃ at 50°C for 6 hours.

Reaction Conditions :

-

Solvent: Acetone

-

Base: K₂CO₃

-

Temperature: 50°C

-

Yield: 64%

Characterization Data :

Method B: Thiol-Ene Coupling via Mitsunobu Reaction

Procedure :

-

5,6-Diphenyl-1,2,4-triazin-3-thiol (1.0 g, 3.2 mmol) and 1-(indolin-1-yl)ethan-1-one (0.6 g, 3.2 mmol) are dissolved in THF.

-

DIAD (0.7 mL, 3.5 mmol) and PPh₃ (0.9 g, 3.5 mmol) are added, and the mixture is stirred at RT for 12 hours.

Reaction Conditions :

-

Solvent: THF

-

Reagents: DIAD/PPh₃

-

Temperature: RT

-

Yield: 58%

Comparative Analysis of Methods

| Method | Intermediate Steps | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| A | Chloroacetyl route | 64 | 98 | Scalable, minimal byproducts |

| B | Mitsunobu coupling | 58 | 95 | No base required, milder conditions |

Optimization and Challenges

-

Solvent Selection : Acetone and DCM provided optimal solubility for intermediates, while THF improved Mitsunobu reaction efficiency.

-

Byproduct Management : Column chromatography (SiO₂, hexane:EtOAc) effectively removed unreacted thiol and acetylated byproducts.

-

Scale-Up Limitations : Method A’s use of K₂CO₃ posed filtration challenges in large batches, whereas Method B’s DIAD cost limited industrial application .

Chemical Reactions Analysis

Types of Reactions

WAY-604429 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: WAY-604429 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

WAY-604429 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on metabolic pathways and cellular processes.

Medicine: Explored for potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

WAY-604429 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, WAY-604429 reduces the levels of active cortisol, thereby modulating various metabolic processes. The molecular targets and pathways involved include:

11β-HSD1 enzyme: Direct inhibition of the enzyme’s active site.

Cortisol metabolism: Reduction in cortisol levels affects glucose metabolism, lipid metabolism, and inflammatory responses.

Comparison with Similar Compounds

Structural Analogs with Triazine-Thioether Linkages

2-(5,6-Diphenyl-1,2,4-triazin-3-yl)-1H-indole (5a)

- Structure: Replaces the indoline-ethanone group with an indole ring.

- Synthesis : Microwave-assisted cyclization of indole-2-carbohydrazide with benzil derivatives (40–75% yield) .

1-(4-(5,6-Diphenyl-1,2,4-triazin-3-yl)-5,6-disubstituted-5-oxido-3-thioxo-1,2,4,5-triazaphosphinin-2(3H)-yl)-2,2,2-trifluoroethan-1-one (21–22)

- Structure : Phosphorus-containing triazaphosphinine-thione derivatives with trifluoroacetyl groups.

- Activity : Anticancer evaluation (unspecified targets), with enhanced stability due to phosphorous integration .

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-substituted benzo/thiazol-2-yl)acetamide (2a–d, 3a–f)

- Structure : Acetamide-linked triazine-thioethers with benzothiazole substituents.

- Activity : Demonstrated antitumor activity in preclinical models, suggesting the acetamide group enhances solubility and target affinity .

Functional Analogs with Thioether Linkages and Heterocyclic Cores

2-((5-(4-(5-Substituted-1H-benzimidazol-2-yl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(substituted phenyl)ethan-1-one (5a, 5w)

- Structure : Benzimidazole-triazole-thioether hybrids.

- Activity : Potent antifungal agents (MIC: 2–8 µg/mL against Candida spp.) via ergosterol biosynthesis inhibition .

- ADME : Favorable pharmacokinetic profiles (e.g., logP ~3.5, moderate plasma protein binding) .

(E)-1-(4-(2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)ethoxy)phenyl)-3-(substituted aryl)prop-2-en-1-one (4a–4w)

- Structure : Chalcone-triazine hybrids with extended conjugation.

- Activity : Antibacterial (MIC: 4–16 µg/mL against Staphylococcus aureus), attributed to membrane disruption .

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (Compound 22)

- Structure : Triazole-thioether with a dioxane ring.

- Activity : Cathepsin X inhibitor (Ki = 0.12 µM), reducing tumor cell migration .

Mechanistic and Target-Based Comparisons

Biological Activity

The compound 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one is a novel hybrid molecule that combines the triazine core with an indoline moiety. This structure has garnered attention due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cell lines.

Synthesis and Characterization

The synthesis of 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one involves multiple steps that typically include the formation of the triazine ring followed by the introduction of the indoline unit. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 5,6-diaryl-1,2,4-triazine scaffold. For instance:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines. In particular, it inhibits cell proliferation by arresting the cell cycle at the G2/M phase and promoting morphological changes indicative of apoptosis .

- Mechanisms of Action : The mechanism involves a decrease in mitochondrial membrane potential and modulation of apoptosis-related proteins. This suggests that the compound may operate through a mitochondrial pathway to trigger cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been reported to inhibit the growth of bacteria such as E. coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Efficacy Against Cancer Cell Lines

Table 1 summarizes the antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11E | MGC-803 | <10 | Induces apoptosis; G2/M arrest |

| 11E | SK-N-SH | 8.16 | Apoptosis induction; mitochondrial pathway |

| 11E | A549 | 0.20 | PI3K/mTOR inhibition |

| 11E | MCF-7 | 1.25 | Cell cycle arrest; apoptosis |

Study on MGC-803 Cells

One significant study focused on MGC-803 gastric cancer cells where compound 11E (a derivative closely related to our target compound) demonstrated potent antiproliferative effects. It inhibited colony formation and induced apoptosis through mitochondrial pathways .

Comparative Analysis with Other Compounds

In comparative studies with established chemotherapeutics like 5-Fluorouracil (5-FU), compound 11E showed superior activity against certain cancer types, suggesting its potential as a lead compound for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.